AL-8810
Overview
Description
It acts as a selective antagonist of the FP prostanoid receptorThese compounds play significant roles in various physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction .
Mechanism of Action
Target of Action
AL-8810 is a prostaglandin F2α analog and a selective antagonist of the FP prostanoid receptor . The FP receptor is a family of proteins characterized by having seven-transmembrane domains that couple to specific G proteins . The FP receptors are potent and highly efficacious in reducing elevated intraocular pressure in dog and human models, in mediating luteolysis in the corpus luteum of many species, and in inducing bronchoconstriction in cat and dog models .
Mode of Action
This compound exhibits potent and selective antagonist properties at the FP prostanoid receptor . This action of AL–8810 was measured by the inhibition of fluprostenol-stimulated phosphatidylinositol (PI) turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells . AL–8810 produced a concentration-dependent shift in the fluprostenol concentration-response curve, without significantly decreasing the maximal response, indicating that this compound is a competitive antagonist .
Biochemical Pathways
Agonist binding to the FP receptor activates phospholipase C (PLC), producing elevated levels of diacylglycerol and inositol trisphosphate . The latter induces a rapid increase in intracellular calcium . This compound inhibits this process by acting as a competitive antagonist .
Pharmacokinetics
It’s known that this compound is a potent and selective antagonist of the fp prostanoid receptor, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
This compound exhibits similar antagonist potency in inhibiting fluprostenol-stimulated PLC activation in HEK-293 cells expressing the cloned human ocular FP receptor . In addition, this compound significantly improved neurological deficit scores (NDS) at 24 and 48 hours after controlled cortical impact (CCI) .
Action Environment
It’s known that this compound is a potent and selective antagonist of the fp prostanoid receptor, suggesting that it can exert its effects in various physiological environments where the fp receptor is present .
Biochemical Analysis
Biochemical Properties
AL-8810 interacts with the FP receptor, a G-protein-coupled receptor that is sensitive to prostaglandin F2α . The compound exhibits antagonist properties at the FP receptor, as measured by the inhibition of fluprostenol-stimulated phosphatidylinositol turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hippocampal swelling and improve neurological deficit scores in mice after controlled cortical impact, a model of traumatic brain injury . It also attenuates gliosis and microglial activation in selected brain regions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the FP receptor and inhibiting the activity of the potent FP receptor agonist fluprostenol . This results in a decrease in phosphatidylinositol turnover, indicating that this compound acts as a competitive antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at 24 and 48 hours after controlled cortical impact in mice .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For instance, a single post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at both tested time points 24 and 48 hours after controlled cortical impact in mice, whereas the effect of a single 1 mg/kg dose was not significant .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well characterized. As a prostaglandin F2a analog, it is likely involved in the metabolism of arachidonic acid, which is a major substrate for the synthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AL-8810 involves multiple steps, starting from the appropriate indanyl and prostaglandin derivativesThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels. The compound is stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: AL-8810 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the prostadienoic acid structure can be reduced to form saturated derivatives.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
AL-8810 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of prostanoid receptor antagonists.
Biology: Investigated for its role in modulating inflammatory responses and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications in conditions like glaucoma, where it helps reduce intraocular pressure.
Industry: Utilized in the development of new drugs targeting prostanoid receptors
Comparison with Similar Compounds
Fluprostenol: A potent FP receptor agonist.
Bimatoprost: An FP receptor agonist used in the treatment of glaucoma.
Travoprost: Another FP receptor agonist with similar applications
Comparison: AL-8810 is unique in its selective antagonistic action on the FP receptor, whereas the similar compounds mentioned above are agonists. This makes this compound particularly valuable in research settings where inhibition of the FP receptor is desired. Its ability to selectively block the receptor without significant off-target effects highlights its specificity and potential therapeutic benefits .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSXBKKVNOOIX-JTGCGUAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017217 | |
Record name | AL 8810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246246-19-5 | |
Record name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246246-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AL 8810 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AL 8810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AL-8810 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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